
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazides and carboxylic acids: This method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Cyclization of nitriles and hydroxylamines: This method involves the reaction of nitriles with hydroxylamines in the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional functional groups, while reduction might yield simpler structures.
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
1,3,4-Oxadiazole: Another isomer with different properties.
1,2,5-Oxadiazole: A related compound with a different arrangement of atoms.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- is unique due to its specific substituents (4-ethyl and 3-methyl), which can influence its chemical reactivity and biological activity. These unique features might make it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
62626-32-8 |
|---|---|
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4-ethyl-3-methyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-7-4(2)6-9-5(7)8/h3H2,1-2H3 |
InChI-Schlüssel |
NPBWDEALOANHNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NOC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


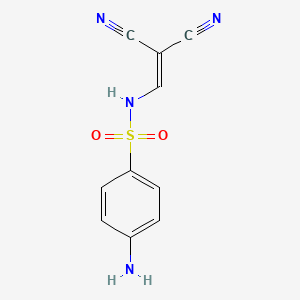
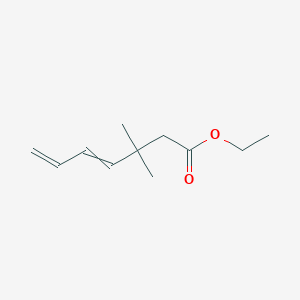

![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
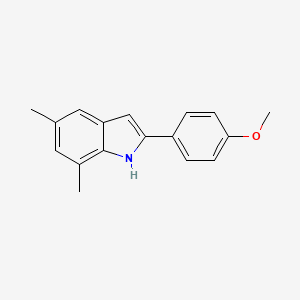

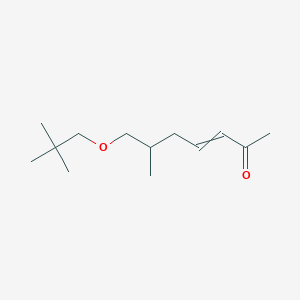
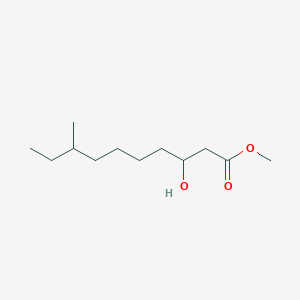

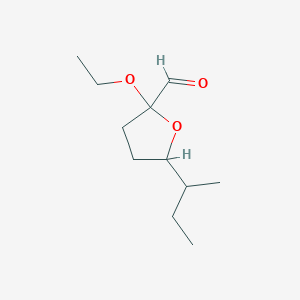
![9-[Benzyl(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517214.png)


